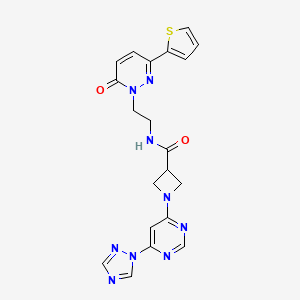
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N9O2S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole and Pyrimidine Rings : Known for their roles in biological activity, particularly in anti-cancer and anti-inflammatory applications.
- Azetidine Ring : Contributes to the compound's stability and bioactivity.
- Pyridazine and Thiophene Substituents : These groups enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A related triazolo-thiadiazole compound demonstrated potent inhibition of human heparanase activity, leading to reduced migration and invasion of cancer cells (IC50 ~5 μM) . This suggests that our compound may possess similar inhibitory effects on tumor progression.
Anti-inflammatory Effects
Compounds containing triazole and pyrimidine rings have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Data Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of heparanase; apoptosis induction | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Potential inhibition of bacterial growth |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in tumor progression.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell growth and survival.
- Reactive Oxygen Species (ROS) Management : Some studies suggest that these compounds can modulate oxidative stress within cells, contributing to their anticancer effects.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the azetidine nitrogen or the pyrimidine ring have been explored to optimize potency and selectivity against cancer cell lines.
Case Study Findings :
A series of related compounds were synthesized and screened for anticancer activity. The most promising candidates exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for further development .
属性
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2S/c30-19-4-3-15(16-2-1-7-32-16)26-28(19)6-5-22-20(31)14-9-27(10-14)17-8-18(24-12-23-17)29-13-21-11-25-29/h1-4,7-8,11-14H,5-6,9-10H2,(H,22,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQSVWRFAJASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














